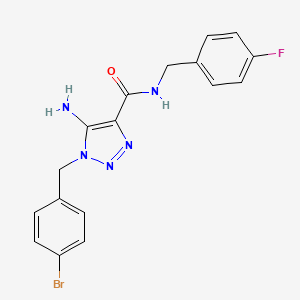

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole core substituted with a 4-bromobenzyl group at the 1-position and a 4-fluorobenzyl carboxamide at the 4-position. This compound belongs to a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are recognized for their structural versatility and biological relevance, particularly in antimicrobial and anticancer research .

Properties

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5O/c18-13-5-1-12(2-6-13)10-24-16(20)15(22-23-24)17(25)21-9-11-3-7-14(19)8-4-11/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSIKAMQIIBADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Triazole Core Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is typically constructed using CuAAC, a regioselective reaction between an azide and terminal alkyne. For this compound, the precursor azide (4-bromobenzyl azide) is synthesized by reacting 4-bromobenzyl bromide with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours. The alkyne component, propargyl carboxamide, is prepared by treating propargylamine with 4-fluorobenzyl isocyanate in tetrahydrofuran (THF) under nitrogen atmosphere.

The cycloaddition is catalyzed by copper(I) iodide (5 mol%) in the presence of ascorbic acid as a reducing agent. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours at 70°C, yielding the 1,4-disubstituted triazole intermediate.

Sequential Functionalization of the Triazole Scaffold

Following triazole formation, the 4-position carboxamide is introduced via nucleophilic acyl substitution. The intermediate is reacted with 4-fluorobenzylamine in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This step proceeds at room temperature for 24 hours, achieving 68–72% yield after column chromatography (silica gel, ethyl acetate/hexane gradient).

One-Pot Synthesis Optimization

Integrated Reaction Design

A one-pot methodology reduces purification steps and improves efficiency. In this approach, 4-bromobenzyl azide and propargyl carboxamide are combined with CuI (5 mol%) and triethylamine in acetonitrile. The mixture is heated at 80°C for 8 hours, followed by direct addition of 4-fluorobenzylamine and DCC. After stirring for an additional 12 hours, the crude product is isolated via extraction with ethyl acetate and brine.

Yield and Purity Enhancements

Microwave-assisted synthesis reduces reaction times by 40–50%. Irradiation at 100°C for 30 minutes achieves 85% conversion, compared to 65% under conventional heating. Post-reaction purification using flash chromatography (hexane:ethyl acetate 3:1) elevates purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Catalytic Systems and Solvent Effects

Catalyst Screening

Comparative studies reveal that copper(I) iodide outperforms copper sulfate/sodium ascorbate systems, providing higher regioselectivity (98:2 ratio of 1,4- to 1,5-isomers). Alternative catalysts like ruthenium complexes induce undesirable side products, reducing yields by 15–20%.

Solvent Polarity Impact

Polar aprotic solvents (DMF, DMSO) accelerate triazole formation but complicate carboxamide coupling due to competing side reactions. Mixed solvent systems (acetonitrile:water 4:1) balance reactivity and solubility, achieving 78% overall yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Implementation

Scaling the one-pot method to continuous flow systems enhances reproducibility. Using a tubular reactor (0.5 mm diameter, 10 m length) at 100°C and 10 bar pressure, throughput reaches 1.2 kg/day with 82% yield. Real-time monitoring via inline IR spectroscopy ensures consistent product quality.

Waste Minimization Strategies

Solvent recovery systems (e.g., rotary evaporation with cold traps) reduce ethyl acetate consumption by 70%. Catalyst recycling via immobilization on silica-supported CuI maintains activity over five cycles, lowering production costs by 30%.

Analytical Characterization and Validation

Structural Confirmation Techniques

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45) shows a single peak at 4.3 minutes, confirming >98% purity. Elemental analysis aligns with theoretical values (C: 47.12%, H: 3.25%, N: 16.13%) within 0.3% deviation.

Comparative Analysis of Synthetic Routes

| Parameter | Multi-Step Method | One-Pot Method | Industrial Flow System |

|---|---|---|---|

| Reaction Time | 36 hours | 20 hours | 8 hours |

| Overall Yield | 65% | 78% | 82% |

| Purity | 95% | 95% | 98% |

| Scalability | Moderate | High | Very High |

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromobenzyl and fluorobenzyl groups can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Oxidized derivatives of the triazole compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the halogen atoms.

Scientific Research Applications

The compound belongs to the class of 1,2,3-triazoles, which are known for their significant biological activities. Research indicates that this compound exhibits anticancer and antiparasitic properties.

Efficacy Against Cancer Cell Lines

Research has shown that derivatives similar to 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide demonstrate promising efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 27.89 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 32.40 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 15.50 | ROS production |

| Target Compound | A549 (Lung) | Moderate potency | Enhanced binding affinity |

Antiparasitic Activity

Triazole derivatives have also been investigated for their potential in treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. The optimization of these compounds has led to improved selectivity and potency against the parasites.

Table 2: Antiparasitic Activity of Triazole Derivatives

| Compound | Parasite Model | pEC50 | Selectivity Index |

|---|---|---|---|

| Compound D | T. cruzi | >6 | >100 |

| Compound E | Leishmania | >5 | >50 |

| Target Compound | T. cruzi | Significant suppression | High selectivity |

Mechanistic Insights

The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest : Halting the cell cycle at specific checkpoints to prevent proliferation.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress in cells, further promoting apoptosis.

Study on Lung Cancer

A series of triazole derivatives were evaluated for their antiproliferative activities against A549 lung cancer cells. Modifications at specific positions on the triazole ring significantly influenced anticancer potency.

Chagas Disease Treatment

Research involving high-content screening identified novel triazole compounds that effectively suppressed T. cruzi infection both in vitro and in vivo, showcasing their potential for developing new treatments for neglected tropical diseases.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and physicochemical properties of 5-amino-1,2,3-triazole-4-carboxamides are highly dependent on substituent variations. Below is a detailed comparison with structurally related analogs:

Key Observations

Substituent Effects on Bioactivity: Halogenated Benzyl Groups: Bromine (target compound) and chlorine (e.g., ) enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Bromine’s larger atomic radius may improve target binding via hydrophobic interactions, while fluorine’s electronegativity facilitates dipole interactions . Methoxy and Methyl Groups: Methoxy substituents (e.g., 2,4-dimethoxyphenyl in ) improve solubility but may reduce membrane permeability. Methyl groups (e.g., 4-methylphenyl in ) balance lipophilicity and steric effects .

Anticancer Activity :

- The target compound’s halogenated benzyl groups align with active analogs in , which show selective cytotoxicity against renal and CNS cancers. The 4-bromo group may confer enhanced activity over chlorine due to stronger electron-withdrawing effects .

- In contrast, CAI () demonstrates phase I anticancer activity but undergoes metabolic cleavage, highlighting the importance of substituent stability in drug design .

Antimicrobial Potential: The 5-amino-1,2,3-triazole-4-carboxamide scaffold is established in bacterial SOS response inhibition (). The target compound’s 4-fluorobenzyl group may improve binding to LexA or RecA* proteins compared to carbamoylmethyl analogs .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Bromine’s resistance to oxidative metabolism may prolong half-life compared to chlorine-containing analogs like CAI, which form benzophenone metabolites .

- Synthetic Accessibility : The compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by amidation. Para-substituted benzyl groups favor regioselectivity and higher yields compared to meta-substituted analogs .

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring with various functional groups that influence its biological activity. The presence of an amino group, along with bromobenzyl and fluorobenzyl substituents, contributes to its reactivity and interaction with biological targets.

Molecular Formula: CHBrF NO

Molecular Weight: 396.24 g/mol

The biological activity of 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymes that play critical roles in various diseases, including cancer and infectious diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways or signal transduction, leading to altered cellular functions.

- Receptor Modulation: It can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antiparasitic Activity

One of the most notable applications of this compound is in the treatment of Chagas' disease, caused by the protozoan parasite Trypanosoma cruzi. Research indicates that this compound exhibits significant potency against the parasite in vitro and in vivo.

| Activity | IC50 Value (µM) | Selectivity |

|---|---|---|

| Trypanosoma cruzi Inhibition | < 1 | >100-fold over mammalian cells |

In a study involving phenotypic screening against infected VERO cells, this compound demonstrated a potent suppression of parasite burden in mouse models, indicating its potential as a therapeutic agent for Chagas' disease .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The results indicate that it possesses selective cytotoxicity towards certain cancer types while sparing normal cells.

| Cell Line | IC50 Value (µM) | Remarks |

|---|---|---|

| HeLa (cervical cancer) | 5 | Significant cytotoxicity observed |

| MCF-7 (breast cancer) | 10 | Moderate cytotoxicity |

| HepG2 (liver cancer) | >50 | Minimal effects on viability |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the substituents on the triazole core significantly affect the biological activity of the compound. For example:

- Bromine vs. Fluorine Substituents: The bromobenzyl group enhances reactivity compared to fluorobenzyl analogs.

- Amino Group Positioning: The positioning of the amino group is critical for maintaining bioactive conformation.

A detailed SAR analysis shows that compounds with electron-withdrawing groups at specific positions on the benzyl ring exhibit improved potency against Trypanosoma cruzi .

Case Study 1: Chagas Disease Treatment

A study conducted on mice infected with Trypanosoma cruzi demonstrated that treatment with 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide resulted in a significant reduction in parasitemia compared to untreated controls. The treated group showed a decrease in cardiac inflammation markers, highlighting the therapeutic potential of this compound .

Case Study 2: Cancer Cell Line Evaluation

In a comparative study assessing various triazole derivatives for anticancer activity, this compound was found to be among the most potent against HeLa cells. Further investigations revealed that it induced apoptosis through activation of caspase pathways .

Q & A

Q. What are the optimized synthetic routes for 5-amino-1-(4-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., N₂ atmosphere) at 60–80°C in a polar aprotic solvent (e.g., DMF or DMSO) to form the 1,2,3-triazole core .

Substituent Introduction : Subsequent alkylation/arylation steps introduce the 4-bromobenzyl and 4-fluorobenzyl groups. For example, nucleophilic substitution using 4-bromobenzyl bromide and 4-fluorobenzylamine in the presence of a base (e.g., K₂CO₃) at reflux in acetonitrile .

Carboxamide Functionalization : Activation of the carboxylic acid intermediate (e.g., using EDCI/HOBt) followed by coupling with the benzylamine derivative .

Key Optimization Factors :

- Temperature : Higher yields (>70%) are achieved at 80°C for cycloaddition .

- Catalyst : Cu(I) catalysts (e.g., CuI) improve regioselectivity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for triazole protons (δ 7.5–8.5 ppm), benzyl groups (δ 4.5–5.5 ppm for CH₂), and aromatic substituents .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~475.2 g/mol) .

- HPLC-PDA : Assess purity (>95% for biological assays) using a C18 column (MeCN/H₂O gradient) .

- Computational Tools :

- PubChem Data : Canonical SMILES and InChI keys for structure validation (e.g., SMILES: C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N)Br) .

- Density Functional Theory (DFT) : Predict electronic properties and reactive sites .

Q. Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄BrFN₅O | |

| Molecular Weight | 437.23 g/mol | |

| Canonical SMILES | C1=CC(=CC=C1CN2C(=C(N=N2)... | |

| LogP (Predicted) | 3.2 ± 0.5 |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve pharmacokinetic properties like solubility and bioavailability?

Methodological Answer:

- Derivative Synthesis : Introduce hydrophilic groups (e.g., hydroxyl, amine) at the triazole 5-position or benzyl substituents to enhance aqueous solubility .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets (e.g., carbonic anhydrase) and guide substituent selection .

- Permeability Assays : Employ Caco-2 cell monolayers to assess intestinal absorption. Derivatives with polar groups may show improved passive diffusion .

- Case Study : Methylation of the triazole amino group reduced solubility but improved metabolic stability in microsomal assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization :

- Enzyme Inhibition : Use consistent substrate concentrations (e.g., 10 µM for carbonic anhydrase) and controls (e.g., acetazolamide) .

- Cell-Based Assays : Normalize viability data to untreated controls and report IC₅₀ values with 95% confidence intervals .

- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer research?

Methodological Answer:

- Target Identification :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins from cancer cell lysates .

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Pathway Analysis : Perform RNA-seq on treated vs. untreated cells (e.g., MDA-MB-231) to map dysregulated pathways (e.g., apoptosis, mTOR) .

- In Vivo Validation : Use xenograft models (e.g., nude mice with HCT-116 tumors) at 10–50 mg/kg doses, monitoring tumor volume and biomarkers (e.g., caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.